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Compound of Interest

Compound Name:
2-Chloro-5-nitropyridine-4-

carbaldehyde

CAS No.: 946136-72-7

Cat. No.: B1462967 Get Quote

Executive Summary
2-Chloro-5-nitropyridine-4-carbaldehyde (CAS 946136-72-7) represents a high-value

"linchpin" scaffold in medicinal chemistry, particularly for the synthesis of fused bicyclic

heterocycles such as pyrido[3,4-d]pyrimidines and 1,6-naphthyridines. Its utility stems from the

orthogonal reactivity of its three functional centers: the electrophilic C-2 chlorine (SNAr active),

the C-4 aldehyde (condensation/redox active), and the C-5 nitro group (reducible latent

nucleophile).

This guide dissects the molecule’s electronic landscape, providing researchers with validated

protocols to selectively manipulate these sites without causing scaffold collapse or

polymerization.

Part 1: Structural Analysis & Electronic
Characterization
The reactivity of this scaffold is defined by the interplay between the electron-deficient pyridine

ring and its substituents.[1]
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The molecule possesses three distinct reactive vectors, heavily influenced by the pyridine

nitrogen and the nitro group.
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Figure 1: Reactivity map highlighting the electronic influence of the nitro group on the C-2

chlorine.

Part 2: The C-2 Electrophilic Center (SNAr)
The C-2 position is the primary entry point for functionalization. The presence of the 5-nitro

group (para-like electronic withdrawal relative to C-2 via the conjugated system) makes the

chlorine extremely labile, significantly more so than in 2-chloropyridine.

Chemoselectivity Challenges
A common pitfall is the competition between the C-2 chlorine (displacement) and the C-4

aldehyde (Schiff base formation) when reacting with amines.

Thermodynamic Control: SNAr at C-2 is irreversible.

Kinetic Control: Imine formation at C-4 is reversible.

Strategy: Use a non-nucleophilic base (DIPEA) and controlled temperatures (0°C to RT) to

favor SNAr. If the amine is highly nucleophilic, protect the aldehyde as an acetal first.

Protocol: SNAr Displacement with Primary Amines
Objective: Selective displacement of Cl without degrading the aldehyde.
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Preparation: Dissolve 2-chloro-5-nitropyridine-4-carbaldehyde (1.0 eq) in anhydrous THF

or DMF (0.2 M).

Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq). Cool to 0°C.

Nucleophile Addition: Add the primary amine (1.05 eq) dropwise.

Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor via TLC/LCMS.

Note: If the aldehyde reacts, you will see a Schiff base peak (M-18). This often hydrolyzes

back to the aldehyde during aqueous workup, effectively yielding the desired SNAr

product.

Workup: Dilute with EtOAc, wash with 0.5M HCl (to hydrolyze any transient imines) and

brine. Dry over Na2SO4.

Part 3: The C-4/C-5 Cyclization Vector
The true power of this scaffold lies in the "ortho" relationship between the C-4 aldehyde and the

C-5 nitro group. This geometry is ideal for constructing pyrido[3,4-d]pyrimidines, a scaffold

prominent in kinase inhibitors (e.g., EGFR, KRAS).

Mechanism: Reductive Cyclization
The transformation involves reducing the nitro group to an amine, which then intramolecularly

condenses with the aldehyde (or a derivative thereof) to close the ring.

Workflow Diagram (Graphviz)
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Figure 2: Strategic workflow for converting the scaffold into a fused heterocyclic drug core.

Protocol: Synthesis of Pyrido[3,4-d]pyrimidine Core
Objective: Cyclization of the SNAr product with an amidine source.
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Starting Material: Use the 2-amino-substituted-5-nitropyridine-4-carbaldehyde from Part 2.

Reduction: Dissolve in EtOH/H2O (4:1). Add Fe powder (5 eq) and NH4Cl (5 eq). Heat to

80°C for 2 hours.

Observation: The nitro reduces to the amine. The adjacent aldehyde may form a

hemiaminal, but often requires an external carbon source to form the pyrimidine ring.

Cyclization (One-Pot Variant): Instead of simple reduction, add formamidine acetate (3 eq) to

the reduction mixture or perform the reduction first, filter iron, and then reflux with

formamidine acetate in EtOH.

Purification: The fused bicycle usually precipitates upon cooling or addition of water.

Part 4: Data Summary & Troubleshooting
Comparative Reactivity Data

Reagent Target Site Conditions Outcome Reference

Morpholine C-2 (Cl) DMF, DIPEA, RT
>90% Yield

(SNAr)
[1]

NaBH4 C-4 (CHO) MeOH, 0°C
Reduction to

Alcohol
[2]

Fe / AcOH C-5 (NO2) EtOH, Reflux

Reduction to

Amine (Cyclizes

if C4 active)

[3]

Troubleshooting Common Issues
Issue: Formation of insoluble black tars during reduction.

Cause: The amino-aldehyde intermediate is highly unstable and self-polymerizes.

Solution: Trapping is essential. Do not isolate the amino-aldehyde. Add the cyclization

partner (e.g., urea, amidine) into the reduction pot or immediately after filtration.

Issue: Low yield in SNAr due to aldehyde side reactions.
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Solution: Use a Lewis Acid catalyst (e.g., Sc(OTf)3) to activate the Cl displacement or

protect the aldehyde as a dimethyl acetal (MeOH/H+).
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Need Custom Synthesis?
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[https://www.benchchem.com/product/b1462967#key-reactive-sites-on-2-chloro-5-
nitropyridine-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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